molecular formula C4H5NaO3 B1290560 Sodium 2-oxobutyrate CAS No. 2013-26-5

Sodium 2-oxobutyrate

Cat. No. B1290560
CAS RN: 2013-26-5
M. Wt: 124.07 g/mol
InChI Key: SUAMAHKUSIHRMR-UHFFFAOYSA-M
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Description

Sodium 2-oxobutyrate, also known as sodium butyrate (NaB), is a sodium salt of butyric acid. It is a physiologically produced short-chain fatty acid with a variety of biological functions, including the regulation of the immune system, antioxidant and anti-inflammatory abilities, and modulation of signal transduction pathways . Sodium butyrate is produced in the gut through the fermentation of dietary fiber by the microbiota of the large intestine .

Synthesis Analysis

While the provided papers do not detail the synthesis of sodium 2-oxobutyrate, its biological production is implied through the fermentation process in the gut microbiota. This compound is naturally occurring and is involved in various cellular processes in the body .

Molecular Structure Analysis

The molecular structure of sodium 2-oxobutyrate has been characterized in the crystal form. It crystallizes in the orthorhombic space group Pbcn, with eight molecules per unit cell. The structure is held together by Na-O bonds forming infinite layers parallel to the (100) plane, with one side of the molecules tightly bound by Na-O bonds and the other side by van der Waals bonds .

Chemical Reactions Analysis

Sodium butyrate is involved in several chemical reactions within the body. It has been shown to inhibit c-myc splicing and interfere with signal transduction in ovarian carcinoma cells, suggesting a role in down-regulating growth-related proto-oncogenes . Additionally, sodium butyrate can modulate the activity of serine/threonine kinases and release Ca2+ from intracellular stores .

Physical and Chemical Properties Analysis

Sodium butyrate exhibits anti-inflammatory properties by down-regulating the NF-κB and NLRP3 signaling pathways and activating histone acetylation in bovine macrophages . It also protects against oxidative stress by improving specific antioxidant enzymes and regulating mitochondrial redox homeostasis . In HepG2 cells, sodium butyrate modulates the Nrf2 pathway and mitochondrial function, enhancing the tricarboxylic acid cycle and oxidative phosphorylation . Furthermore, it has been shown to delay neutrophil apoptosis by affecting chromatin structure and function, which suggests that it may play a role in protein biosynthesis and cell survival .

Scientific Research Applications

Biocatalytic Production

Sodium 2-oxobutyrate serves as an important intermediate in various industries, including chemical, drug, and food sectors. Research has demonstrated its efficient production through biocatalytic processes. For instance, Pseudomonas stutzeri SDM, with NAD-independent lactate dehydrogenases, effectively converts 2-hydroxybutyrate into 2-oxobutyrate with a high yield and concentration (Gao et al., 2010).

Stability and Effect on Enzyme Activity

In another study, the stability of sodium 2-oxobutyrate, especially in comparison to its free acid form, was emphasized. It is preferred as a substrate for the “2-hydroxybutyrate dehydrogenase” reaction due to its stability, which is significant in understanding enzyme activities and interactions (Wilkinson, Jenkins, & Tuey, 1968).

Bioconversion from l-Threonine

A study on bioconversion showcased that l-Threonine, an industrial fermentation product, could be a suitable starting material for the production of 2-oxobutyrate. Utilizing whole cells of Pseudomonas stutzeri SDM for this conversion resulted in high concentration and molar conversion rate of 2-oxobutyrate, highlighting its potential for industrial applications (Zhang et al., 2012).

Synthesis in Chemical Processes

The synthesis of related compounds, like calcium 3-methyl-2-oxobutyrate, has been explored to understand the chemical processes involved and optimize conditions for higher yields. These studies contribute to the broader understanding of manipulating 2-oxobutyrate and its derivatives for various applications (Qian, 2009).

Insights from Spectral Investigation

Spectral investigations, such as the study on sodium salt of acenocoumarol, provide insights into the molecular structure and interactions of sodium salts, including those similar to sodium 2-oxobutyrate. These studies are crucial for understanding the physical and chemical properties of these compounds (Joe et al., 2009).

Safety And Hazards

  • Storage : Store in a cool, dry place away from incompatible materials .

properties

IUPAC Name

sodium;2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAMAHKUSIHRMR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

600-18-0 (Parent)
Record name Butyric acid, 2-oxo-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60883538
Record name Butanoic acid, 2-oxo-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-oxobutyrate

CAS RN

2013-26-5
Record name Butyric acid, 2-oxo-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-oxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 2-oxo-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-oxobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.308
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Record name SODIUM 2-OXOBUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
JH Wilkinson, FP Jenkins, GAP Tuey - Clinica Chimica Acta, 1968 - Elsevier
… Sodium 2-oxobutyrate appears to be more stable than the free acid and is therefore recommended for use as a substrate for the “2-hydroxybutyrate dehydrogenase” (HBD) reaction. …
Number of citations: 2 www.sciencedirect.com
NE Huseby, FC Størmer - European Journal of Biochemistry, 1971 - Wiley Online Library
… Solutions of cocarboxylase, sodium pyruvate, sodium 2-oxobutyrate, and enzyme were freshly prepared and kept on ice. The complete incubation mixture contained in 1 .O ml : 50 …
Number of citations: 13 febs.onlinelibrary.wiley.com
SC Jain, SS Tavale, AB Biswas - Acta Crystallographica Section B …, 1969 - scripts.iucr.org
… Comparison of the unit-cell dimensions with sodium 2-oxobutyrate (Tavale, Pant & Biswas, … Assuming that the structure is isotypic with sodium 2-oxobutyrate this increase in a is to be …
Number of citations: 4 scripts.iucr.org
DT Plummer, JH Wilkinson - Biochemical Journal, 1963 - ncbi.nlm.nih.gov
… buffer, pH7.4, containing NADH2 (0-35,mole) with final substrate concentrations, unless otherwise stated, of 0-7 mM-sodium pyruvate or 3-3 mM-sodium 2-oxobutyrate in a total volume …
Number of citations: 79 www.ncbi.nlm.nih.gov
SS Tavale, LM Pant, AB Biswas - Acta Crystallographica, 1964 - scripts.iucr.org
… The structure is isotypic with that of sodium 2-oxobutyrate. Unlike sodium 2-oxobutyrate, … increase in a for a structure isotypic with sodium 2-oxobutyrate, because in the latter there are …
Number of citations: 8 scripts.iucr.org
SR Grady, EE Dekker - Biochimica et Biophysica Acta (BBA)-Enzymology, 1979 - Elsevier
… Sodium glyoxylate, sodium pyruvate, and sodium 2-oxobutyrate were products of Sigma (St. Louis, MO, USA). 2,4-Dinitrophenylhydrazine was obtained from Matheson, Coleman and …
Number of citations: 4 www.sciencedirect.com
MVM Silva, ICR Costa, ROMA de Souza… - …, 2019 - Wiley Online Library
… The molar extinction coefficient for α-ketobutyrate was determined (ϵ 320 =3.83×10 2 M −1 cm −1 ) with a standard curve using sodium 2-oxobutyrate. One unit of activity was defined as …
JH Wilkinson, WA Withycombe - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
… The procedure described for pyruvate was employed except that 0-1Msodium 2-oxobutyrate (0.lml.) replaced sodium pyruvate (Rosalki & Wilkinson, 1960). (d) With DL-2-…
Number of citations: 58 www.ncbi.nlm.nih.gov
EM Chamberlain, S Dagley - Biochemical Journal, 1968 - portlandpress.com
… L-2-Aminobutyric acid, sodium 2-oxobutyrate and 2-hydroxybutyric acid were from Sigma (London) Chemical Co. Ltd., London, SW 6. We thank the following for gifts of compounds: Dr F…
Number of citations: 45 portlandpress.com
FY Leung, AR Henderson - Clinica Chimica Acta, 1981 - Elsevier
Three recently proposed methods for the assay of α-hydroxybutyrate (2-oxobutyrate) dehydrogenase (HBD) activity in serum were assessed to determine which one would give the most …
Number of citations: 5 www.sciencedirect.com

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